5-nitro-2,3-dihydro-1,2-benzothiazol-3-one
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Overview
Description
5-nitro-2,3-dihydro-1,2-benzothiazol-3-one is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a nitro group at the 5-position and a benzothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2,3-dihydro-1,2-benzothiazol-3-one typically involves the cyclization of 2-aminobenzenethiol with nitro-substituted carbonyl compounds. One common method includes the reaction of 2-aminobenzenethiol with 5-nitro-2-chlorobenzoyl chloride under basic conditions to form the desired benzothiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-nitro-2,3-dihydro-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: Oxidative reactions can further modify the benzothiazole ring, potentially leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Reduction: 5-amino-2,3-dihydro-1,2-benzothiazol-3-one.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the benzothiazole ring.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antibacterial and antifungal agent due to its ability to inhibit certain enzymes and disrupt microbial cell walls.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biology: Research has explored its role as a potential inhibitor of specific biological pathways, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 5-nitro-2,3-dihydro-1,2-benzothiazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with and inhibit enzyme activity. This inhibition can disrupt essential biological processes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
5-nitro-1,2,4-triazol-3-one: Another nitro-containing heterocyclic compound with applications in energetic materials.
1,2-benzisothiazol-3(2H)-one: A structurally similar compound used as a biocide in various industrial applications.
Uniqueness
5-nitro-2,3-dihydro-1,2-benzothiazol-3-one is unique due to its specific substitution pattern and the presence of both a nitro group and a benzothiazole ring. This combination imparts distinct electronic and chemical properties, making it suitable for specialized applications in medicinal chemistry and materials science.
Properties
CAS No. |
4337-52-4 |
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Molecular Formula |
C7H4N2O3S |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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